3-(Hydroxymethyl)-5-methylfuran-2(5h)-one
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Overview
Description
3-(Hydroxymethyl)-5-methylfuran-2(5H)-one is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using Co-based catalysts. This method is highly selective and effective, achieving high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic conversion of biomass-derived feedstocks. This process is not only cost-effective but also environmentally friendly, as it utilizes renewable resources .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-5-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid (FDCA), a valuable monomer for bioplastics.
Reduction: Hydrogenation of the compound can yield 2,5-dimethylfuran, a potential biofuel.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Co-based catalysts are commonly used for the selective oxidation of this compound.
Reduction: Ru-Ir/C catalysts are effective for the hydrogenation process.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products Formed
Oxidation: 2,5-Furandicarboxylic acid (FDCA)
Reduction: 2,5-Dimethylfuran
Substitution: Various substituted furans depending on the reagents used
Scientific Research Applications
3-(Hydroxymethyl)-5-methylfuran-2(5H)-one has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various furan derivatives.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of bioplastics and biofuels.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its oxidation to FDCA involves the adsorption of intermediates on Co-Cu-CNx catalysts, which enhances the oxidative activity . The compound’s biological activities are attributed to its ability to interact with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one and other valuable chemicals.
2,5-Furandicarboxylic Acid (FDCA): A product of the oxidation of this compound.
2,5-Dimethylfuran: A product of the reduction of this compound and a potential biofuel.
Uniqueness
Its ability to undergo selective oxidation and reduction reactions makes it a valuable intermediate in the synthesis of bioplastics and biofuels .
Properties
CAS No. |
6277-49-2 |
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Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(3-7)6(8)9-4/h2,4,7H,3H2,1H3 |
InChI Key |
ILVYRDRXXOFFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=O)O1)CO |
Origin of Product |
United States |
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